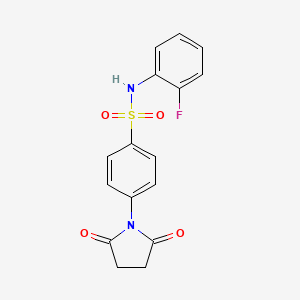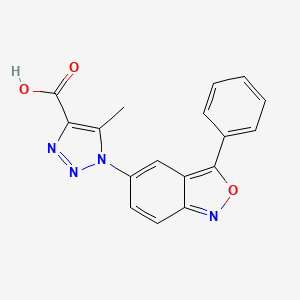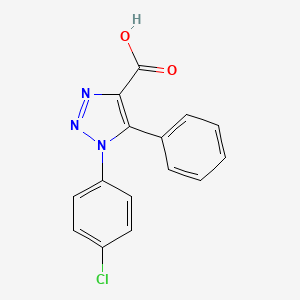
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide, or 4-DFPBS, is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrrolidine-based sulfonamide, which is a type of molecule that contains both nitrogen and sulfur atoms. This compound has several unique characteristics, including a low molecular weight, a high solubility in water, and a low melting point. It is also known for its high stability and low toxicity. In recent years, 4-DFPBS has been used in a variety of applications, including drug discovery, enzyme inhibition, and protein-protein interactions.
科学研究应用
4-DFPBS has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, 4-DFPBS has been used to identify novel drug targets and to study the interactions between drugs and their targets. In enzyme inhibition, 4-DFPBS has been used to study the effects of various inhibitors on enzyme activity. Finally, in protein-protein interactions, 4-DFPBS has been used to study the interactions between proteins and other molecules.
作用机制
The mechanism of action of 4-DFPBS is not entirely clear, but it is believed to involve the inhibition of certain enzymes. Specifically, 4-DFPBS is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation. In addition, 4-DFPBS is also thought to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are also hormones involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPBS are not well understood, but it is believed to have anti-inflammatory and analgesic effects. Specifically, 4-DFPBS is believed to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-DFPBS is also believed to have analgesic effects, as it has been shown to reduce pain in animal models.
实验室实验的优点和局限性
The advantages of using 4-DFPBS in laboratory experiments include its low molecular weight, high solubility in water, and low melting point, which make it easy to use in a variety of experiments. In addition, 4-DFPBS is also known for its high stability and low toxicity, which makes it safe to use in laboratory experiments. However, 4-DFPBS is not suitable for use in all experiments, as it has limited solubility in organic solvents and can be difficult to purify.
未来方向
There are several potential future directions for research involving 4-DFPBS. One potential direction is to further investigate its mechanism of action, as the exact mechanism by which it inhibits the activity of COX-2 and 5-LOX is still not fully understood. In addition, further research could also be done to investigate the biochemical and physiological effects of 4-DFPBS, as well as its potential therapeutic applications. Finally, further research could also be done to investigate the solubility of 4-DFPBS in organic solvents and to develop methods for purifying it.
合成方法
4-DFPBS can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluorophenylacetic acid with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 4-DFPBS, as well as a byproduct, 2-fluorophenol. The reaction is usually carried out at a temperature of around 80-90°C, and can be completed in a few hours.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-3-1-2-4-14(13)18-24(22,23)12-7-5-11(6-8-12)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNPFLMBQEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)


![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)
![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)
![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)